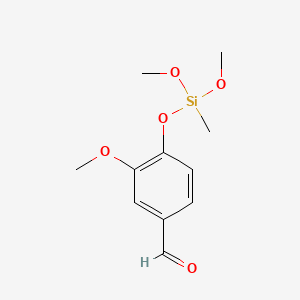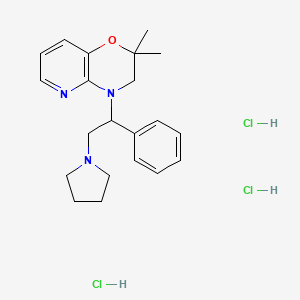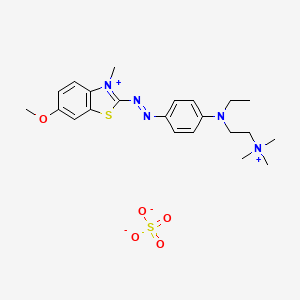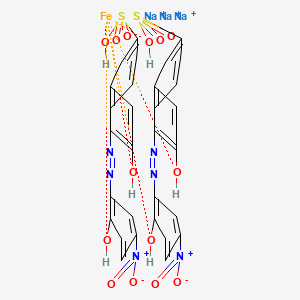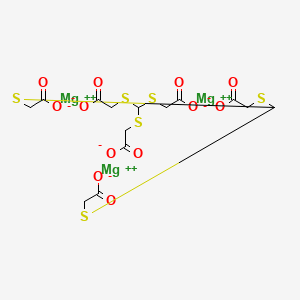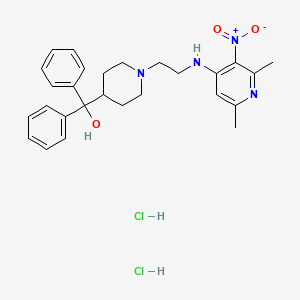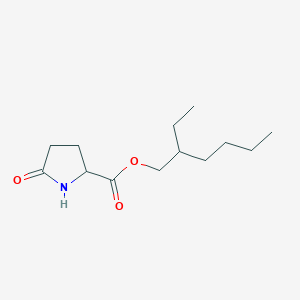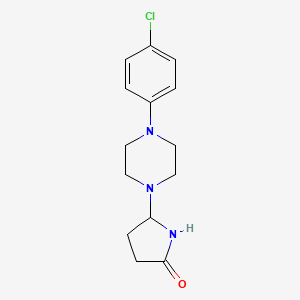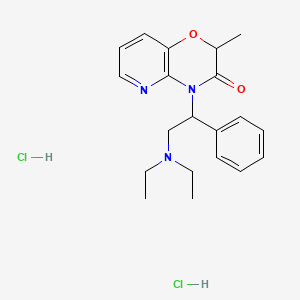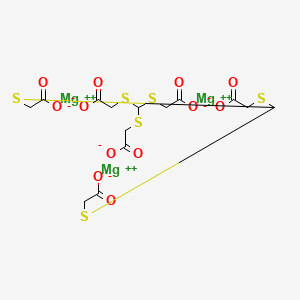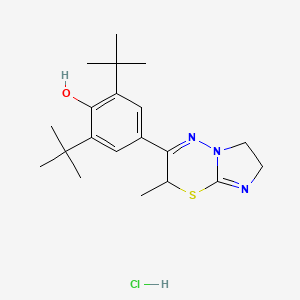
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(6,7-dihydro-2-methyl-2H-imidazol(2,1-b)(1,3,4)thiadiazin-3-yl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(6,7-dihydro-2-methyl-2H-imidazol(2,1-b)(1,3,4)thiadiazin-3-yl)-, hydrochloride is a complex organic compound that belongs to the class of substituted phenols. This compound is characterized by the presence of bulky tert-butyl groups and a fused heterocyclic ring system containing nitrogen and sulfur atoms. The hydrochloride form indicates that it is a salt, which may enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the phenol derivative, followed by the introduction of tert-butyl groups through Friedel-Crafts alkylation. The heterocyclic ring system can be constructed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its pharmacological properties.
Industry: May find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The presence of the imidazole and thiadiazine rings suggests potential interactions with enzymes or receptors, possibly affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1H-imidazol-2-yl)-
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3,4-thiadiazol-2-yl)-
Uniqueness
The unique combination of the tert-butyl groups and the fused heterocyclic ring system in this compound may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
117829-29-5 |
|---|---|
Molecular Formula |
C20H30ClN3OS |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-methyl-6,7-dihydro-2H-imidazo[2,1-b][1,3,4]thiadiazin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C20H29N3OS.ClH/c1-12-16(22-23-9-8-21-18(23)25-12)13-10-14(19(2,3)4)17(24)15(11-13)20(5,6)7;/h10-12,24H,8-9H2,1-7H3;1H |
InChI Key |
AKYYOAJNRVZAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN2CCN=C2S1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


